1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound notable for its applications in various scientific fields, particularly in agrochemicals and pharmaceuticals. This compound features multiple fluorine substituents, which enhance its chemical stability and biological activity. The presence of a nitro group further contributes to its reactivity and potential applications.
The compound can be synthesized through various chemical reactions involving fluorinated aromatic compounds. It is often found in research related to pesticide formulations and pharmaceutical development, which utilize its unique structural properties to enhance efficacy and reduce environmental impact.
This compound belongs to the class of fluorinated aromatic compounds, specifically within the category of nitrophenoxy derivatives. Its molecular structure includes multiple functional groups that contribute to its chemical behavior and applications.
The synthesis of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis of the final product.
The molecular structure of 1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can be represented by its molecular formula . The arrangement features:
The compound's molecular weight is approximately 303.14 g/mol. Its structural representation can be visualized using SMILES notation: C(F)(F)C1=C(C(F)(F)C=C(C(=O)O)C(N)=N)C(=C(C(F)(F)C=C1)C(N)=N).
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can participate in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific catalysts or conditions (e.g., acidic or basic environments) to facilitate desired transformations. Reaction kinetics can also be studied to optimize yields.
The mechanism of action for this compound in biological systems often relates to its interaction with specific enzymes or receptors due to its structural features. The presence of multiple electronegative fluorine atoms can enhance binding affinity through halogen bonding or dipole-dipole interactions.
Research indicates that compounds with similar structures exhibit herbicidal or pesticidal activity by inhibiting key metabolic pathways in target organisms. Detailed studies on enzyme kinetics could provide insights into its specific mechanisms.
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is characterized by:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its physical and chemical properties.
1,3-Difluoro-2-(4-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene finds applications primarily in:
Regioselective fluorination is critical for constructing the target compound’s core structure. Modern protocols address the electronic deactivation caused by electron-withdrawing groups (e.g., trifluoromethyl) through halogen-exchange reactions. Key strategies include:
Table 1: Fluorination Reagents and Conditions
| Substrate | Reagent System | Temperature | Regioselectivity |
|---|---|---|---|
| 1,5-Dichloro-2,4-dinitrobenzene | KF/Sulfolane/CuCl₂ | 110–130°C | Ortho-Fluorination |
| Polyhalogenated nitroarenes | Selectfluor®/MeCN | 25°C | Meta-Fluorination |
Introducing nitro groups para to fluorine in highly fluorinated substrates requires overcoming strong electronic deactivation:
Phenoxy bridge formation between halogenated benzene rings relies on copper-mediated methods due to palladium catalysts’ incompatibility with nitro groups:
Industrial production faces hurdles in separating structurally similar halogenated impurities:
Table 3: Industrial Purification Methods Comparison
| Method | Purity (%) | Throughput | Cost Impact | Limitations |
|---|---|---|---|---|
| Reverse-Phase HPLC | >99.5 | Low | High (+40%) | Solvent consumption |
| Steam Distillation | 95–97 | High | Moderate (+15%) | Thermal degradation |
| Fractional Crystallization | 92–94 | Medium | Low (+5%) | Impurity co-crystallization |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1